molecular formula C27H35N3O3 B5215516 3-(4-Benzylpiperazin-1-yl)-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione

3-(4-Benzylpiperazin-1-yl)-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione

Cat. No.: B5215516
M. Wt: 449.6 g/mol
InChI Key: VPDJBHYOCJXJRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Benzylpiperazin-1-yl)-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative featuring a benzyl-substituted piperazine ring and a hexyloxy-phenyl substituent. Its molecular structure combines a central pyrrolidine-2,5-dione core with a 4-benzylpiperazine moiety at the 3-position and a 4-(hexyloxy)phenyl group at the 1-position.

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1-(4-hexoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O3/c1-2-3-4-8-19-33-24-13-11-23(12-14-24)30-26(31)20-25(27(30)32)29-17-15-28(16-18-29)21-22-9-6-5-7-10-22/h5-7,9-14,25H,2-4,8,15-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDJBHYOCJXJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of 3-(4-Benzylpiperazin-1-yl)-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione can be contextualized by comparing it with structurally related pyrrolidine-2,5-dione derivatives. Key differences in substituents, such as alkyl chains, aromatic groups, and halogenations, significantly influence biological activity, solubility, and receptor affinity. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Pyrrolidine-2,5-dione Derivatives

Compound Name Structural Features Biological Activity Key Differences from Target Compound
3-(4-Benzylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione Methoxyphenyl instead of hexyloxyphenyl; benzylpiperazine core Potential CNS modulation via serotonin receptors Shorter alkoxy chain (methoxy vs. hexyloxy) reduces lipophilicity and metabolic stability.
3-(4-Benzylpiperazin-1-yl)-1-(2-chlorophenyl)pyrrolidine-2,5-dione Chlorophenyl substituent at 1-position Receptor antagonism (e.g., chemokine receptors) Chlorine atom enhances electron-withdrawing effects, altering receptor binding kinetics.
3-{[3-(4-Benzylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione Propylamino linker; propoxyphenyl group Neuroprotective effects Additional amino linker increases molecular flexibility and hydrogen-bonding potential.
1-[4-(Hexyloxy)phenyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione Trifluoromethylphenyl on piperazine Anticancer and neuropharmacological activity Trifluoromethyl group enhances metabolic resistance but reduces benzyl-related π-π stacking.
3-(4-Phenylpiperazin-1-yl)-1-propylpyrrolidine-2,5-dione Phenylpiperazine; propyl group Acetylcholinesterase inhibition Lack of benzyl and hexyloxy groups diminishes CNS penetration and receptor specificity.

Key Findings from Comparative Analysis:

Substituent Effects on Bioactivity :

  • Alkoxy Chain Length : The hexyloxy group in the target compound likely enhances lipophilicity compared to shorter chains (e.g., methoxy or propoxy), improving blood-brain barrier penetration and sustained receptor interaction .
  • Aromatic Substitutions : Benzyl and chlorophenyl groups confer distinct receptor-binding profiles. For example, the benzyl group in the target compound may facilitate π-π interactions with aromatic residues in receptor pockets, while chlorophenyl analogs show stronger antagonism .
  • Piperazine Modifications : Trifluoromethyl or diphenylmethyl groups on the piperazine ring (as in and ) alter electron density and steric bulk, affecting selectivity for serotonin vs. dopamine receptors.

Pharmacokinetic Considerations: Compounds with longer alkoxy chains (e.g., hexyloxy) exhibit prolonged half-lives due to reduced enzymatic degradation, as seen in analogs with similar substituents . The absence of polar functional groups (e.g., amino linkers in ) in the target compound may limit aqueous solubility but enhance membrane permeability.

Therapeutic Potential: Mood Disorders: Benzylpiperazine-pyrrolidine hybrids, including the target compound, are hypothesized to modulate 5-HT1A/2A receptors, analogous to the antidepressant activity of 1-Benzyl-3-(4-methoxyphenyl)-piperidine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.